molecular formula C9H8Cl2O2 B8378107 6-Chloro-2-chloromethylbenzo-1,4-dioxane

6-Chloro-2-chloromethylbenzo-1,4-dioxane

Cat. No.: B8378107
M. Wt: 219.06 g/mol
InChI Key: GPHXXVZZPDSLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-chloromethylbenzo-1,4-dioxane is a chlorinated derivative of the benzo-1,4-dioxane scaffold, characterized by a chlorine atom at the 6-position and a chloromethyl (-CH2Cl) group at the 2-position of the dioxane ring. This compound is synthesized via the chloromethylation of benzo-1,4-dioxane, a reaction studied for its kinetic behavior and regioselectivity under specific conditions . The benzo-1,4-dioxane substructure is a privileged motif in medicinal chemistry due to its ability to interact with biological targets, enabling applications in drug development and agrochemicals . The chloromethyl group enhances reactivity, making it a versatile intermediate for further alkylation or functionalization reactions .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

6-chloro-2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H8Cl2O2/c10-4-7-5-12-9-3-6(11)1-2-8(9)13-7/h1-3,7H,4-5H2

InChI Key

GPHXXVZZPDSLMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CCl

Origin of Product

United States

Comparison with Similar Compounds

Polyfluorinated Benzo-1,4-dioxane Derivatives

  • Structure : Fluorine substituents replace hydrogen atoms on the benzene ring, creating electron-deficient aromatic systems.
  • Synthesis : Derived by replacing the benzene ring in chlorfenapyr (a pyrrole-based insecticide) with polyfluorinated benzo-1,4-dioxane .
  • Applications: These derivatives exhibit insecticidal activity, with enhanced stability and bioavailability compared to non-fluorinated analogs.
  • Key Difference : Fluorination increases metabolic resistance and alters electronic properties, contrasting with the electrophilic reactivity of the chloromethyl group in 6-chloro-2-chloromethylbenzo-1,4-dioxane .

6-Chloro-2H-Benzo[b][1,4]oxazin-3(4H)-one

  • Structure: Features a chlorine atom at position 6 and an oxazinone ring (a fused oxazine-lactam system) instead of the dioxane ring.
  • Synthesis : Prepared via cyclization reactions followed by crystallization .
  • Applications: Demonstrates herbicidal and antifungal activity, leveraging the oxazinone ring’s hydrogen-bonding capability for target interaction.
  • Key Difference: The oxazinone ring introduces polar interactions absent in 6-chloro-2-chloromethylbenzo-1,4-dioxane, altering solubility and biological target specificity .

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride

  • Structure : Contains a methanamine (-CH2NH2) group at the 2-position of the benzo-1,4-dioxane core, with a hydrochloride salt.
  • Synthesis : Likely synthesized via reductive amination of 6-chloro-2-chloromethylbenzo-1,4-dioxane.
  • Applications : Used in pharmaceutical research as a chiral building block for CNS-targeting drugs.
  • Key Difference : The primary amine group enables covalent conjugation, contrasting with the chloromethyl group’s alkylation utility .

2,5-Dimethyl-1,4-dioxane

  • Structure : Methyl groups at positions 2 and 5 of the dioxane ring.
  • Synthesis : Produced via acid-catalyzed etherification of propylene glycol derivatives .
  • Applications : Primarily a solvent; susceptible to acid hydrolysis, forming propylene glycol.
  • Key Difference : The absence of chlorine substituents reduces reactivity and toxicity, limiting its utility as a synthetic intermediate compared to 6-chloro-2-chloromethylbenzo-1,4-dioxane .

Data Table: Structural and Functional Comparison

Compound Substituents/Modifications Key Reactivity/Applications References
6-Chloro-2-chloromethylbenzo-1,4-dioxane Cl (C6), -CH2Cl (C2) Alkylation intermediate, pharmaceuticals
Polyfluorinated benzo-1,4-dioxane Fluorinated benzene ring Insecticidal agents
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Cl (C6), oxazinone ring Herbicidal, antifungal
(6-Chloro-dihydrodioxin-2-yl)methanamine -CH2NH2·HCl (C2) Chiral pharmaceutical intermediate
2,5-Dimethyl-1,4-dioxane -CH3 (C2, C5) Solvent, hydrolyzes to glycols

Research Findings and Trends

  • Reactivity: The chloromethyl group in 6-chloro-2-chloromethylbenzo-1,4-dioxane facilitates mono- or dialkylation under controlled conditions, whereas fluorinated analogs prioritize electronic modulation .
  • Stability : Chlorinated dioxanes exhibit greater hydrolytic stability compared to dimethyl dioxane, which decomposes readily under acidic conditions .

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